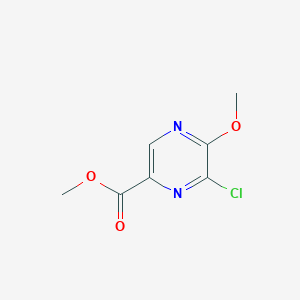![molecular formula C12H19BrClN3O2S B13459531 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13459531.png)
4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a piperazine ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride typically involves a multi-step process. One common method includes the following steps:
Sulfonation: The addition of a sulfonamide group to the brominated benzene ring.
Piperazine Attachment: The attachment of a piperazine ring to the ethyl chain.
These reactions are usually carried out under controlled conditions, using reagents such as bromine, sulfuric acid, and piperazine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical Research: It serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, while the piperazine ring may interact with receptors in the body. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide
- N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide
Uniqueness
The presence of the bromine atom in 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride distinguishes it from similar compounds. This bromine atom can significantly influence the compound’s reactivity and biological activity, making it unique in its class .
Eigenschaften
Molekularformel |
C12H19BrClN3O2S |
|---|---|
Molekulargewicht |
384.72 g/mol |
IUPAC-Name |
4-bromo-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H18BrN3O2S.ClH/c13-11-1-3-12(4-2-11)19(17,18)15-7-10-16-8-5-14-6-9-16;/h1-4,14-15H,5-10H2;1H |
InChI-Schlüssel |
NDBWMKIPKNGSLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCNS(=O)(=O)C2=CC=C(C=C2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(1H-pyrazol-1-yl)cyclopropyl]methanol](/img/structure/B13459456.png)


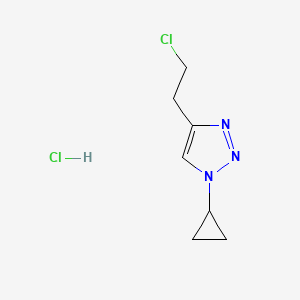

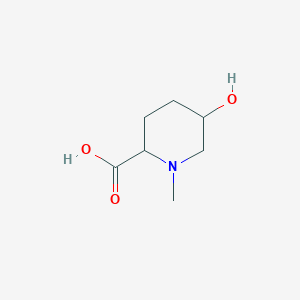
![3-Tert-butylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13459479.png)
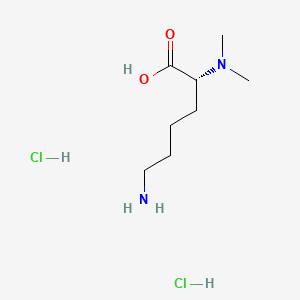

![tert-butyl N-[2-(6-chloropyridin-2-yl)ethyl]carbamate](/img/structure/B13459494.png)
![Tert-butyl 6-ethenyl-6-(prop-2-en-1-yloxy)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459506.png)
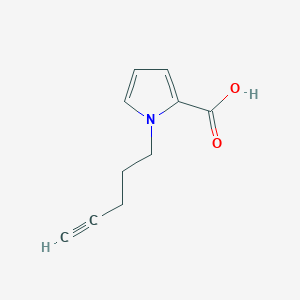
![Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate](/img/structure/B13459519.png)
